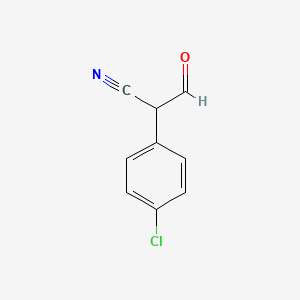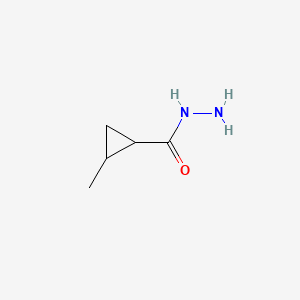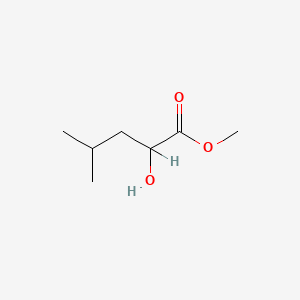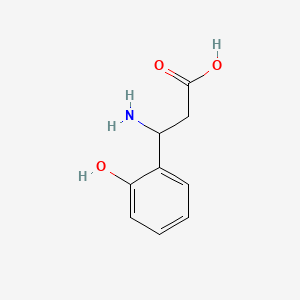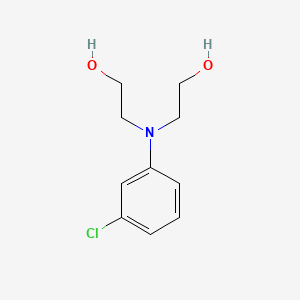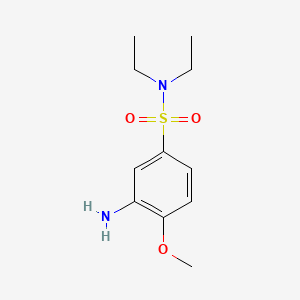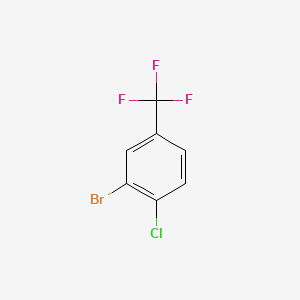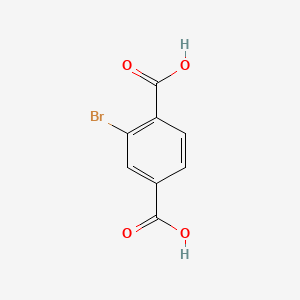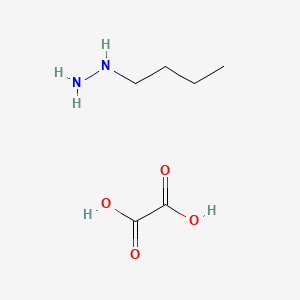
2-ブロモベンジルブロミド
概要
説明
2-Bromobenzyl bromide is a useful research compound. Its molecular formula is C7H6Br2 and its molecular weight is 249.93 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromobenzyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromobenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromobenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
2-ブロモベンジルブロミド: は、特に様々な複雑な分子の合成において、有機化学における汎用的な試薬です。これは、多段階反応中にこれらの官能基を保護する、ケトンおよびアルデヒドの保護基として機能します。 この化合物は、より大きな有機骨格を構築する上で基本的な、炭素-炭素結合の形成におけるカップリング成分としても使用されます .
製薬研究
製薬研究において、2-ブロモベンジルブロミドは、新薬の開発において重要な役割を果たしています。 これは、抗癌および降圧活性を含む潜在的な治療特性のために注目されている化合物である置換キナゾリンおよびテトラヒドロキナゾリンを合成するために使用されます .
材料科学
2-ブロモベンジルブロミドの材料科学における用途は、高度な材料の前駆体として使用できる有機化合物の合成における役割に関連しています。 これらの材料は、電子機器、フォトニクス、または強化された耐久性や電気伝導率などの特定の特性を持つ新規ポリマーとして、用途を持つ可能性があります .
分析化学
分析化学では、2-ブロモベンジルブロミドは、複雑な混合物の分離および分析のためのクロマトグラフィー法で使用されます。 その誘導体は、さまざまな分析手法において標準または参照化合物として機能し、物質の正確な識別および定量を支援します .
生化学
2-ブロモベンジルブロミド: は、生物学的システムと相互作用できる分子の合成の一部であることで、生化学に貢献しています。 たとえば、これは、特定のタンパク質またはDNA配列に結合する分子プローブを作成するために使用でき、研究者が分子レベルで生物学的プロセスを研究することを可能にします .
環境への適用
2-ブロモベンジルブロミドの環境科学における直接的な用途は、広く文書化されていませんが、その誘導体は、環境汚染物質の検出および分析に使用できます。 複雑な有機分子の合成におけるその役割は、廃棄物を最小限に抑え、有害な副産物を削減する代替経路を提供することで、グリーンケミストリーの実践の発展に貢献する可能性もあります .
Safety and Hazards
作用機序
Target of Action
2-Bromobenzyl bromide is primarily used as a reagent in organic synthesis . Its primary targets are ketones and aldehydes , which it helps protect in their less reactive alcohol oxidation states .
Mode of Action
The compound interacts with its targets (ketones and aldehydes) by acting as a protecting group . It forms a bond with the oxygen atom of the carbonyl group in these compounds, reducing their reactivity and making them less susceptible to further reactions . This allows for selective reactions to occur elsewhere in the molecule without interference from the carbonyl group .
Biochemical Pathways
Instead, it is used in the synthesis of various organic compounds . For example, it has been used in the synthesis of substituted quinazolines and 1,2,3,4-tetrahydroquinazolines . These compounds can then participate in various biochemical reactions.
Result of Action
The primary result of 2-Bromobenzyl bromide’s action is the protection of ketones and aldehydes, allowing for selective reactions to occur elsewhere in the molecule . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific reactions being carried out .
Action Environment
The action of 2-Bromobenzyl bromide is influenced by various environmental factors. For instance, it is soluble in dioxane , which can be used as a solvent in reactions involving this compound. The compound is also sensitive to light and heat, which can influence its reactivity . Furthermore, it should be stored in an inert atmosphere to prevent unwanted reactions .
生化学分析
Biochemical Properties
2-Bromobenzyl bromide plays a significant role in biochemical reactions due to its reactivity at the benzylic position. It interacts with various enzymes and proteins, facilitating nucleophilic substitution and free radical bromination reactions. The compound is known to react with nucleophiles, leading to the formation of benzylic halides, which can further participate in biochemical pathways . These interactions are crucial for the synthesis of substituted quinazolines and tetrahydroquinazolines .
Cellular Effects
The effects of 2-Bromobenzyl bromide on cellular processes are profound. It influences cell function by modifying cell signaling pathways and gene expression. The compound can induce oxidative stress, leading to alterations in cellular metabolism. Additionally, 2-Bromobenzyl bromide has been observed to cause damage to cellular membranes and organelles, impacting overall cell viability .
Molecular Mechanism
At the molecular level, 2-Bromobenzyl bromide exerts its effects through the formation of reactive intermediates. The compound undergoes nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This process can lead to the formation of benzylic carbocations, which are stabilized by resonance. These intermediates can interact with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromobenzyl bromide change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and air. Long-term exposure to 2-Bromobenzyl bromide has been shown to cause cumulative damage to cellular structures, leading to chronic effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Bromobenzyl bromide vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity, but at higher doses, it can cause severe adverse effects, including tissue damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity .
Metabolic Pathways
2-Bromobenzyl bromide is involved in several metabolic pathways, primarily through its interactions with enzymes that facilitate nucleophilic substitution reactions. The compound can affect metabolic flux by altering the levels of key metabolites. It is also known to interact with cofactors that are essential for various biochemical processes .
Transport and Distribution
Within cells and tissues, 2-Bromobenzyl bromide is transported and distributed through passive diffusion and active transport mechanisms. The compound can bind to specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 2-Bromobenzyl bromide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization affects its interactions with biomolecules and its overall biochemical activity .
特性
IUPAC Name |
1-bromo-2-(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSYGJNFCREHMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063022 | |
| Record name | 2-Bromobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow solid; mp = 29-32 deg C; [Alfa Aesar MSDS] | |
| Record name | 2-Bromobenzyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19540 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3433-80-5 | |
| Record name | 2-Bromobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3433-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-2-(bromomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003433805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-2-(bromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-2-dibromotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of 2-bromobenzyl bromide?
A1: 2-Bromobenzyl bromide has the molecular formula C7H6Br2 and a molecular weight of 249.93 g/mol. Its structure consists of a benzene ring with a bromomethyl (-CH2Br) substituent at the 1-position and a bromine atom at the 2-position. []
Q2: Is there spectroscopic data available for 2-bromobenzyl bromide?
A2: While the provided research papers don't delve into detailed spectroscopic characterization, 2-bromobenzyl bromide's structure can be confirmed using techniques like 1H NMR, 13C NMR, and mass spectrometry. These techniques provide information about the compound's hydrogen and carbon environments and its molecular mass, respectively.
Q3: What are the common applications of 2-bromobenzyl bromide in organic synthesis?
A3: 2-Bromobenzyl bromide is primarily used as an alkylating agent due to the reactivity of its benzylic bromine atom. It's a valuable building block for constructing diverse structures, including heterocycles like phenanthridines [, ], dibenzo[b,e][1,4]diazepines [, ], quinazolines [], and isochromans [], among others [, , , , , , , , , , , , , ].
Q4: What types of reactions commonly employ 2-bromobenzyl bromide?
A4: The research highlights its use in palladium-catalyzed reactions [, , , , , ], copper-catalyzed reactions [, , , ], and radical cyclizations [, , , , ].
Q5: Can you provide specific examples of how 2-bromobenzyl bromide is used to synthesize complex molecules?
A5: Certainly. For instance, it reacts with 4-quinolones in a palladium-catalyzed annulation to yield pyrido-4-phenanthridinones []. It also undergoes copper-catalyzed tandem reactions with aldehydes and ammonia or amines to produce quinazolines and tetrahydroquinazolines []. Additionally, it serves as a starting material for synthesizing benzopyran-fused flavone derivatives via microwave-assisted intramolecular C-H activation [].
Q6: How does the presence of two bromine atoms in 2-bromobenzyl bromide influence its reactivity?
A6: The bromine atom at the benzylic position is generally more reactive than the bromine atom directly attached to the benzene ring. This difference in reactivity allows for chemoselective reactions, enabling the controlled formation of desired products. For example, in the palladium-catalyzed domino synthesis of 10,11-dihydro-5H-dibenzo[b,e][1,4]diazepines, the reaction proceeds through a selective N-benzylation at the benzylic position, followed by an intramolecular N′-arylation [].
Q7: What are the typical reaction mechanisms involved when using 2-bromobenzyl bromide?
A7: The mechanisms depend on the specific reaction conditions. Palladium-catalyzed reactions often proceed through oxidative addition of the benzylic bromide to palladium, followed by reductive elimination to form the new carbon-carbon or carbon-nitrogen bond. Copper-catalyzed reactions might involve the formation of organocopper intermediates. Radical cyclizations typically proceed via a chain reaction mechanism involving the generation of an aryl radical, cyclization, and subsequent trapping of the radical intermediate.
Q8: Are there any regioselectivity challenges when working with 2-bromobenzyl bromide?
A8: Yes, regioselectivity can be a consideration, especially in cyclization reactions. For example, in radical cyclizations, both 6-endo-trig and 5-exo-trig cyclization pathways are possible. The desired regioisomer can be favored by carefully selecting the reaction conditions and the substituents present on the substrate [, , , , ].
Q9: What precautions should be taken when handling 2-bromobenzyl bromide?
A9: 2-Bromobenzyl bromide is a lachrymator, meaning it can irritate the eyes and cause tearing. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment, including gloves and eye protection. []
Q10: Are there any specific storage recommendations for 2-bromobenzyl bromide?
A10: It should be stored under an inert atmosphere, like nitrogen, to prevent decomposition and minimize exposure to moisture and air. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

